molecular formula C9H13ClN4O3S B15060372 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine

4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine

Cat. No.: B15060372
M. Wt: 292.74 g/mol
InChI Key: SELGTSJOGVACBD-UHFFFAOYSA-N
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Description

4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C9H13ClN4O3S and a molecular weight of 292.74 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a chlorinated pyridine ring with a hydrazinyl substituent. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine typically involves multiple stepsThe sulfonylation step involves the reaction of the intermediate with a sulfonyl chloride, and finally, the morpholine ring is introduced through nucleophilic substitution . Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with certain enzymes, inhibiting their activity. The sulfonyl group may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine include other sulfonyl-containing morpholines and chlorinated pyridine derivatives. These compounds share some structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a hydrazinyl group with a sulfonylated morpholine ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H13ClN4O3S

Molecular Weight

292.74 g/mol

IUPAC Name

(3-chloro-5-morpholin-4-ylsulfonylpyridin-4-yl)hydrazine

InChI

InChI=1S/C9H13ClN4O3S/c10-7-5-12-6-8(9(7)13-11)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4,11H2,(H,12,13)

InChI Key

SELGTSJOGVACBD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=CC(=C2NN)Cl

Origin of Product

United States

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